methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate
CAS No.: 923688-94-2
Cat. No.: VC5964039
Molecular Formula: C11H13N3O2
Molecular Weight: 219.244
* For research use only. Not for human or veterinary use.
![methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate - 923688-94-2](/images/structure/VC5964039.png)
Specification
CAS No. | 923688-94-2 |
---|---|
Molecular Formula | C11H13N3O2 |
Molecular Weight | 219.244 |
IUPAC Name | methyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate |
Standard InChI | InChI=1S/C11H13N3O2/c1-16-11(15)12-7-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
Standard InChI Key | ASAQMFPKYXXOLN-UHFFFAOYSA-N |
SMILES | COC(=O)NCCC1=NC2=CC=CC=C2N1 |
Introduction
Chemical Structure and Nomenclature
Methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate belongs to the benzimidazole-carbamate hybrid family. Its IUPAC name, methyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate, reflects its two primary structural components:
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A benzimidazole moiety (1H-1,3-benzodiazole), consisting of a fused benzene and imidazole ring.
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A carbamate group (-OCONH-) linked via an ethyl spacer to the benzimidazole’s 2-position.
The compound’s stereoelectronic profile is defined by the benzimidazole’s planar aromatic system and the carbamate’s polarizable carbonyl group, which collectively influence its reactivity and intermolecular interactions.
Physicochemical Properties
Key physicochemical parameters for methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate are summarized below:
Property | Value |
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CAS Number | 923688-94-2 |
Molecular Formula | C₁₁H₁₃N₃O₂ |
Molecular Weight | 219.24 g/mol |
Purity (Commercial) | 95% |
Hazard Classification | Hazardous (requires PPE) |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton and carbon NMR spectra of related benzimidazole-carbamates reveal distinct patterns:
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¹H NMR: Aromatic protons in benzimidazole resonate between δ 7.0–8.5 ppm, while the ethyl spacer’s methylene groups appear as triplets near δ 3.3–3.7 ppm. Carbamate NH protons typically show broad signals around δ 10–12 ppm .
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¹³C NMR: The benzimidazole carbons are observed at δ 110–150 ppm, with the carbamate carbonyl at δ 155–165 ppm .
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate confirms its molecular ion peak at m/z 219.244 (M+H)+, consistent with its molecular formula.
Applications and Uses
Methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is primarily utilized in proteomics research, where its benzimidazole core facilitates interactions with biological targets such as enzymes and receptors. Carbamate derivatives are also explored for:
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Antimicrobial Agents: Benzimidazole’s ability to intercalate DNA and inhibit topoisomerases.
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Agrochemicals: Carbamates’ role as acetylcholinesterase inhibitors in pest control.
Recent Research and Developments
Recent studies on benzimidazole-carbamate hybrids (e.g., tert-butyl derivatives) highlight advancements in:
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